molecular formula C12H15BrO B1531112 5-bromo-1-(propan-2-yloxy)-2,3-dihydro-1H-indene CAS No. 1221725-34-3

5-bromo-1-(propan-2-yloxy)-2,3-dihydro-1H-indene

Cat. No.: B1531112
CAS No.: 1221725-34-3
M. Wt: 255.15 g/mol
InChI Key: AVUQWQCTLHMHME-UHFFFAOYSA-N
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Description

5-Bromo-1-(propan-2-yloxy)-2,3-dihydro-1H-indene (5-Br-IPDI) is a chemical compound that has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and has been studied for its potential pharmacological applications.

Scientific Research Applications

  • Catalyst-Transfer Polycondensation : This process involves the chain-growth polymerization of specific thiophene derivatives, leading to well-defined polythiophenes with low polydispersity. The method described utilizes a nickel catalyst for polymerization and has implications for creating well-defined polymers (Miyakoshi, Yokoyama, & Yokozawa, 2005).

  • Gamma-Pentadienylation in Organic Synthesis : The treatment of certain dienes (like 5-bromo-1,3-pentadiene) with indium metal in the presence of carbonyl compounds results in gamma-pentadienylation. This process generates 1,4-dienes, which are useful intermediates in organic synthesis (Woo, Squires, & Fallis, 1999).

  • Synthesis of Non-Peptide Small Molecular Antagonists : Research in this area involves the synthesis of complex organic molecules, such as benzamide derivatives, for potential use as antagonists in biological systems. These compounds are synthesized through a series of reactions involving different brominated intermediates (Bi, 2015).

  • Production of Polypropylene Using Chiral Ansa-Metallocene Catalysts : This research describes the use of specific metallocene catalysts for the polymerization of propylene, producing polypropylene with narrow molecular weight distributions. The research is significant in the field of polymer chemistry, particularly for the production of high-quality polypropylene (Collins, Kelly, & Holden, 1992).

  • Formation of Hyperbranched Polymers : In another study, researchers explored the synthesis of hyperbranched polymers through self-condensation processes involving different brominated compounds. Such polymers have a variety of applications due to their unique structural properties (Uhrich, Hawker, Fréchet, & Turner, 1992).

Properties

IUPAC Name

5-bromo-1-propan-2-yloxy-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-8(2)14-12-6-3-9-7-10(13)4-5-11(9)12/h4-5,7-8,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUQWQCTLHMHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240367
Record name 5-Bromo-2,3-dihydro-1-(1-methylethoxy)-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221725-34-3
Record name 5-Bromo-2,3-dihydro-1-(1-methylethoxy)-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dihydro-1-(1-methylethoxy)-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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